molecular formula C8H5NO3 B133585 Isatoic anhydride CAS No. 118-48-9

Isatoic anhydride

Cat. No. B133585
CAS RN: 118-48-9
M. Wt: 163.13 g/mol
InChI Key: TXJUTRJFNRYTHH-UHFFFAOYSA-N
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Description

Isatoic anhydride is an organic compound derived from anthranilic acid . It is a white solid prepared by the reaction of anthranilic acid with phosgene .


Synthesis Analysis

Isatoic anhydride and its derivatives are convenient building blocks for the synthesis of various nitrogen-containing heterocyclic structures . The most popular method for the preparation of isatoic anhydride and its derivatives from anthranilic acids relies on phosgene . Alternative methods for the synthesis of substituted isatoic anhydrides have been developed over the recent years, based on Pd (II)-catalyzed carbonylation reaction of substituted anilines with carbon monoxide .


Molecular Structure Analysis

The molecular formula of Isatoic anhydride is C8H5NO3 . Its average mass is 163.130 Da and its monoisotopic mass is 163.026947 Da .


Chemical Reactions Analysis

Isatoic anhydride undergoes hydrolysis to give carbon dioxide and anthranilic acid . Alcoholysis proceeds similarly, affording the ester . Amines also effect ring-opening . Active methylene compounds and carbanions replace oxygen giving hydroxy quinolinone derivatives .


Physical And Chemical Properties Analysis

Isatoic anhydride has a density of 1.4±0.1 g/cm3 . Its index of refraction is 1.586 . It has 4 H bond acceptors and 1 H bond donor . Its polar surface area is 55 Å2 .

Scientific Research Applications

Synthesis of Nitrogen-Containing Heterocyclic Structures

Isatoic anhydride and its derivatives are convenient building blocks for the synthesis of various nitrogen-containing heterocyclic structures . These include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives .

Synthesis of Tryptanthrin Derivatives

Isatoic anhydride is used in the synthesis of tryptanthrin derivatives . Tryptanthrin is a natural alkaloid with a series of biological and medicinal activities, including antibacterial and potential anticancer properties .

Synthesis of Pharmaceutical Drugs

Isatoic anhydride has been used as a precursor for the synthesis of methaqualone and related 4-quinazolinone-based pharmaceutical drugs . One such drug is Tioperidone .

Manufacture of Dyes and Pigments

Isatoic anhydrides are often used in the manufacture of dyes and pigments . They lead to a wide variety of compounds, most often anthranilic acids .

Use in Polymer and Rubber Chemistry

Isatoic anhydrides are used as modifiers in protein and carbohydrate substrates, such as wool, paper, and textiles . They are also used in polymer and rubber chemistry .

Use as Petroleum Additives

Isatoic anhydrides are used as petroleum additives, specifically in fuels and lubricants .

Use as Blowing Agents for Polymer Foams

Isatoic anhydrides are used as blowing agents for polymer foams . This application is particularly important in the production of lightweight and insulating materials .

Use in Cosmetics and Pharmaceuticals

Isatoic anhydrides are used in the production of soaps, detergents, perfumes, cosmetics, and medicines . They are also used as corrosion inhibitors and flame-proofing agents .

Safety And Hazards

When handling Isatoic anhydride, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The market for Isatoic anhydride is expected to grow at a 2.93% CAGR between 2021-2030 .

properties

IUPAC Name

1H-3,1-benzoxazine-2,4-dione
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InChI

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H,(H,9,11)
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InChI Key

TXJUTRJFNRYTHH-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=O)N2
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Molecular Formula

C8H5NO3
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DSSTOX Substance ID

DTXSID6026955
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione
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Molecular Weight

163.13 g/mol
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Physical Description

Dry Powder, Tan solid; [Hawley] Grey powder; [MSDSonline]
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione
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Solubility

MISCIBLE IN WATER, HOT ALC, AND ACETONE; INSOL IN ETHER, BENZENE, AND CHLOROFORM
Record name ISATOIC ACID ANHYDRIDE
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Product Name

Isatoic anhydride

Color/Form

PRISM FROM ALC OR GLACIAL ACETIC ACID; CRYSTALS FROM ALCOHOL OR DIOXANE, TAN POWDER

CAS RN

118-48-9
Record name Isatoic anhydride
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Melting Point

243 °C WITH DECOMPOSITION
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Synthesis routes and methods I

Procedure details

The isatin derivative (70 g) obtained in the above item (i), 200 ml of acetic acid and 0.8 ml of concentrated sulfuric acid were charged in a 500 ml two-neck flask and the mixture was stirred at room temperature. Then, 50 ml of 30% hydrogen peroxide was added dropwise to the mixture. After the completion of dropping, the mixture was stirred at 60° to 65° C. for one hour and a half and then cooled. The deposit was filtered, washed with water and dried under vacuum to give 35 g of a derivative of isatoic acid anhydride represented by the following formula (20): ##STR24##
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
( i )
Quantity
0 (± 1) mol
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reactant
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Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 100 ml. flask was charged with 2.0 g. phthalamic acid suspended in 20 ml. dimethylformamide at room temperature. A 5.4 g. portion of lead tetra-acetate was added to the suspension, and the reaction mixture was held at room temperature for 40 minutes. The reaction mixture was poured into 30 ml. water. Isatoic anhydride was filtered from the water, recrystallized from dioxane, and dried in vacuo for 2 hours. The final yield of isatoic anhydride amounted to 1.07 g. tan solids, melting point 243°, and represented 54 percent of theory based on the phthalamic acid.
Quantity
0 (± 1) mol
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Reaction Step One
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Synthesis routes and methods III

Procedure details

This invention provides a very short route for efficient synthesis of PBD analogues, e.g. DC-81. The synthesis starts with the reaction of a substituted 2-amino benzoic acid with triphosgene in THF under reflux to form an isatoic anhydride compound, which is subsequently coupled with a substituted or unsubstituted L-proline compound in DMSO to produce a dilactam compound, followed by reaction with MOMCl. The resulting compound is then subjected to a reduction reaction in the presence of lithium borohydride (LiBH4).
Name
DC-81
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted 2-amino benzoic acid
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

There was suspended, in 7.6 mL of N,N-dimethylformamide, 1.67 g of 1,1′-carbonyl-diimidazole (CDI) and the suspension was cooled to 5° C. To this slurry, there was added 2.0 g of 2-amino-5-(N-formyl-N-methylamino-methyl)-benzoic acid to thus carry out a reaction for forming an isatoic anhydride derivative at 5° C. After the confirmation of the completion of the reaction by HPLC, 3.80 g of 4-amino-Nα-(2,6-dichlorobenzoyl)-L-phenylalanine isopropyl ester was added to the reaction system to thus carry out amidation at 60° C. overnight. After the confirmation of the completion of the reaction by HPLC, the reaction system was cooled to a temperature ranging from 25 to 50° C. followed by the addition of 3 mL of water. This solution was slowly dropwise added to another egg plant-shaped flask to which 29 mL of water had previously been added to thus form a solid material and then the separated solid was isolated through filtration under reduced pressure. After washing the solid with 20 mL of water, it was dried under reduced pressure to thus give 5.50 g of a crude product of the intended compound. To this crude product, there was added 5.5 mL of acetonitrile to obtain a uniform dispersion, 137.5 mL of 2-propanol and seed crystals were added thereto to precipitate a solid material and the slurry was stirred at 20° C. for 2 hours. The solid thus separated was isolated through filtration under reduced pressure, washed with 20 mL of 2-propanol and then dried under reduced pressure to thus give 2.60 g of the intended product as a white crystalline solid.
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
2-amino-5-(N-formyl-N-methylamino-methyl)-benzoic acid
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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